7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral properties, particularly against viruses like Zika and dengue.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities, including anticancer and antiviral properties.
Benzofuran derivatives: Compounds containing the benzofuran moiety are also known for their diverse biological activities, such as anti-inflammatory and antimicrobial effects.
Uniqueness
What sets 7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide apart is its unique combination of the oxadiazole and benzofuran moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
7-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-10-15(25-17(13)14)19(23)20-11-16-21-18(22-26-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
XHUHGIOSDSRBRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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